![molecular formula C17H18N2O4S B048296 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 123296-94-6](/img/structure/B48296.png)
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is a chemical compound that has been the subject of extensive scientific research. This compound has shown potential in various applications, including its use in the development of new drugs and as a tool for scientific investigation in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is related to its ability to inhibit the activity of enzymes. Specifically, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in various cellular processes, including cell growth and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- are related to its ability to inhibit the activity of protein kinase C. This inhibition can lead to a variety of effects, including changes in cell growth and differentiation, as well as alterations in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- in lab experiments is its ability to inhibit the activity of protein kinase C. This can be useful in studying the function of this enzyme and its role in various cellular processes. However, one limitation of using this compound is that its effects may not be specific to protein kinase C and may also affect other enzymes or cellular processes.
Orientations Futures
There are several potential future directions for research on 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-. One area of interest is the development of new drugs based on this compound's ability to inhibit the activity of protein kinase C. Additionally, further research is needed to fully understand the specific effects of this compound on cellular processes and to identify any potential side effects or limitations of its use. Finally, there may be potential applications for this compound in the study of other enzymes or cellular processes beyond protein kinase C.
Méthodes De Synthèse
The synthesis of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- can be achieved through a multi-step process. One such method involves the reaction of 8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reduced using hydrogen gas and a catalyst to yield the final product.
Applications De Recherche Scientifique
The compound 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- has been the subject of a significant amount of scientific research. One area of research has focused on its potential as a tool for investigating biochemical and physiological processes. Specifically, this compound has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme function.
Propriétés
Numéro CAS |
123296-94-6 |
|---|---|
Nom du produit |
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- |
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)sulfonylamino]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-11-4-6-14(7-5-11)24(22,23)19-13-9-12-3-2-8-18-16(12)15(10-13)17(20)21/h4-7,9-10,18-19H,2-3,8H2,1H3,(H,20,21) |
Clé InChI |
UVTLPTNPWSLMAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
Synonymes |
8-QUINOLINECARBOXYLIC ACID, 1,2,3,4-TETRAHYDRO-6-[[(4-METHYLPHENYL)SULFONYL]AMINO]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



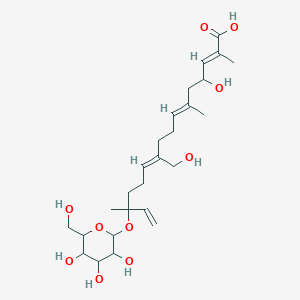
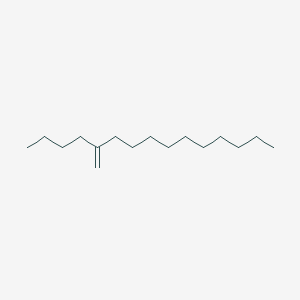
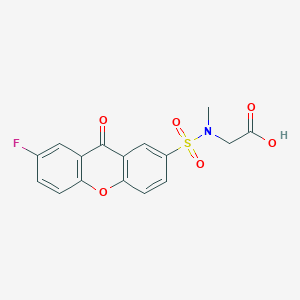

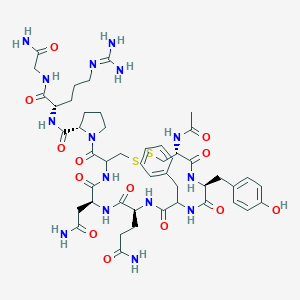
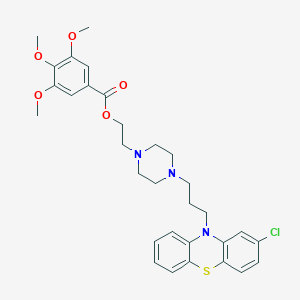
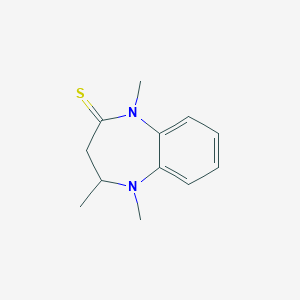
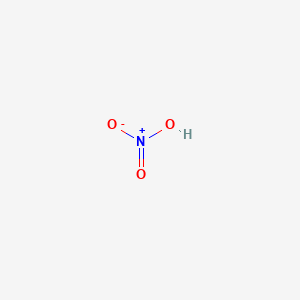
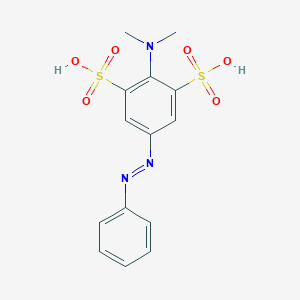
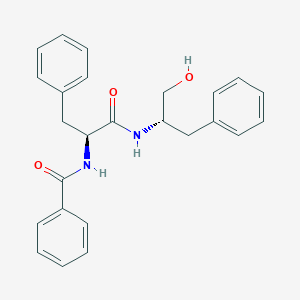
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
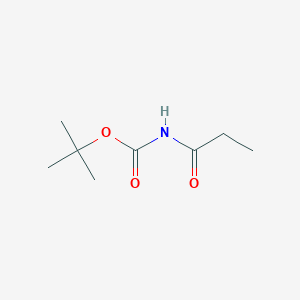
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)